(Dimethylamino)trimethylstannane (CAS 993-50-0) is a highly reactive, volatile organotin amide (boiling point 126 °C) that functions simultaneously as a strong base and a highly efficient trimethylstannyl-group transfer reagent . In industrial and advanced laboratory settings, it is primarily procured for the direct stannylation of terminal alkynes, diazoalkanes, and acidic hydrocarbons, as well as serving as a volatile precursor for tin-containing thin films in ALD/CVD processes [1]. Unlike traditional tin halides, it drives reactions to completion by liberating volatile dimethylamine (boiling point 7 °C), enabling salt-free workflows that bypass complex filtration and purification bottlenecks [1].
Substituting (Dimethylamino)trimethylstannane with the more common trimethyltin chloride (Me3SnCl) introduces severe processability limitations in sensitive syntheses. Me3SnCl requires the addition of an external base (such as triethylamine) to neutralize the generated hydrochloric acid, resulting in the precipitation of stoichiometric amine hydrochloride salts [1]. In the synthesis of sterically hindered or moisture-sensitive stannyl alkynes and poly-Lewis acids, these solid salt byproducts trap the target compound, necessitate tedious mechanical filtration, and drastically reduce isolated yields [2]. Furthermore, for atomic layer deposition (ALD) applications, halide-based precursors risk corrosive HCl generation and halogen contamination in the thin film, making the self-neutralizing, halide-free amide structure of (Dimethylamino)trimethylstannane strictly non-interchangeable .
When comparing stannylating agents for the synthesis of complex poly-Lewis acids or stannylated alkynes, the physical state of the reaction byproduct dictates the purification workflow. (Dimethylamino)trimethylstannane reacts with acidic protons to form the target stannane and dimethylamine, which has a boiling point of 7 °C and is easily removed in vacuo [1]. In contrast, the baseline comparator trimethyltin chloride (Me3SnCl) paired with triethylamine generates triethylamine hydrochloride, a solid salt that precipitates out of solution [2]. This requires mechanical filtration and solvent washing, which can lead to product loss and contamination in moisture-sensitive downstream applications.
| Evidence Dimension | Byproduct physical state and removal method |
| Target Compound Data | Dimethylamine byproduct (bp 7 °C); removed via vacuum evaporation (100% volatile) |
| Comparator Or Baseline | Me3SnCl + Et3N generates solid Et3N·HCl salt |
| Quantified Difference | Eliminates 100% of solid salt filtration steps |
| Conditions | Direct stannylation of terminal alkynes or acidic hydrocarbons at 60-80 °C |
Eliminating solid salt byproducts drastically simplifies processability and increases isolated yields for complex, moisture-sensitive organotin intermediates.
For the functionalization of terminal alkynes, (Dimethylamino)trimethylstannane acts as both the base and the stannyl source, enabling direct stannylation upon heating (e.g., 60 °C in THF) without the need for transition metal catalysts [2]. In contrast, substituting with hexamethylditin (Me3SnSnMe3) typically requires palladium catalysis (e.g., Pd(PPh3)4) and elevated temperatures to achieve the same C-Sn bond formation [1]. The ability of Me3SnNMe2 to achieve quantitative conversion without expensive Pd catalysts or complex ligands significantly reduces procurement costs and eliminates heavy-metal catalyst removal steps from the synthetic workflow.
| Evidence Dimension | Catalyst requirement and reaction complexity |
| Target Compound Data | 0 mol% transition metal catalyst required (direct acid-base reaction) |
| Comparator Or Baseline | Hexamethylditin (Me3SnSnMe3) requires 2-5 mol% Pd catalyst |
| Quantified Difference | 100% reduction in precious metal catalyst dependency |
| Conditions | Stannylation of terminal alkynes in THF or toluene |
Removing the need for palladium catalysts lowers procurement costs and simplifies the purification of pharmaceutical or electronic-grade materials.
In chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tin-containing films, precursor volatility is a critical procurement metric. (Dimethylamino)trimethylstannane is a highly volatile liquid with a boiling point of 126 °C at atmospheric pressure, allowing for efficient vapor transport at moderate bubbler temperatures . When compared to heavier analogs like tributyl(dimethylamino)stannane or solid tin oxide precursors, Me3SnNMe2 provides a superior vapor pressure profile, ensuring consistent dose delivery without the risk of thermal decomposition in the delivery lines . Its asymmetric, halide-free structure also prevents halogen incorporation into the deposited films.
| Evidence Dimension | Boiling point and physical state |
| Target Compound Data | Volatile liquid, bp 126 °C at 1 atm |
| Comparator Or Baseline | Tributyl(dimethylamino)stannane (significantly higher boiling point, lower volatility) |
| Quantified Difference | Substantially lower vaporization temperature enabling lower-temperature ALD windows |
| Conditions | Standard atmospheric pressure (1 atm) or low-pressure ALD delivery systems |
High volatility and liquid state at room temperature ensure reliable, reproducible vapor dosing for industrial semiconductor manufacturing.
(Dimethylamino)trimethylstannane is the reagent of choice for synthesizing bis(trimethylstannyl)diazomethane and stannylated terminal alkynes. Because it acts as both a base and a stannyl transfer agent, it eliminates the need for external bases and prevents the formation of solid salts, allowing the product to be isolated in high purity simply by evaporating the volatile dimethylamine byproduct [1].
In semiconductor manufacturing and materials science, this compound is procured as a volatile, halide-free precursor for the atomic layer deposition (ALD) of tin oxide or metallic tin films. Its boiling point of 126 °C ensures excellent vapor delivery, while the absence of chlorine or bromine prevents corrosive damage to deposition equipment and avoids halogen contamination in the final electronic film .
For advanced materials synthesis, such as the construction of hexadentate poly-Lewis acids or macrocyclic carbon nanobelts, the quantitative, salt-free stannylation provided by Me3SnNMe2 is critical. It allows for the clean functionalization of complex, sterically hindered multi-alkyne backbones where traditional salt-producing reagents would cause severe purification bottlenecks and yield loss [2].
Flammable;Acute Toxic;Environmental Hazard